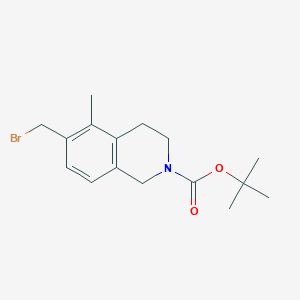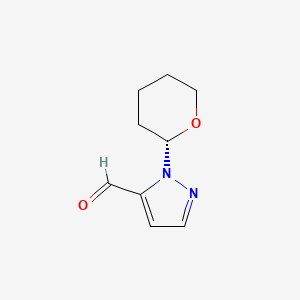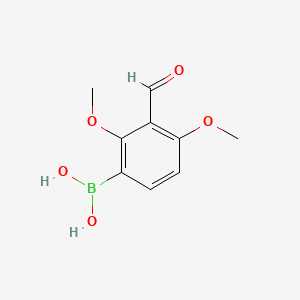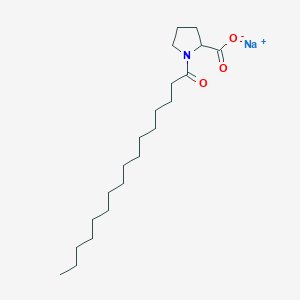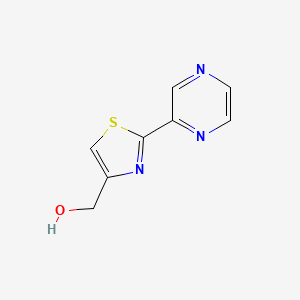
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol typically involves the condensation of pyrazine derivatives with thiazole derivatives under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine and thiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups into the pyrazine or thiazole rings.
科学的研究の応用
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol: Similar structure but contains a pyridine ring instead of a pyrazine ring.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different ring systems.
Benzothiazole derivatives: Compounds with a thiazole ring fused to a benzene ring, used in various applications.
Uniqueness
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is unique due to the combination of pyrazine and thiazole rings in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.
特性
分子式 |
C8H7N3OS |
|---|---|
分子量 |
193.23 g/mol |
IUPAC名 |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C8H7N3OS/c12-4-6-5-13-8(11-6)7-3-9-1-2-10-7/h1-3,5,12H,4H2 |
InChIキー |
FEZRHXOTTFDURA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


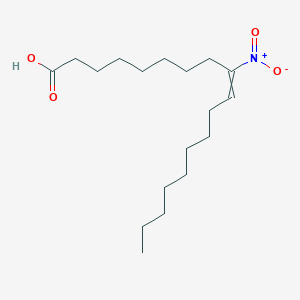
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)
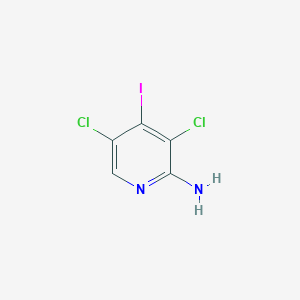
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)
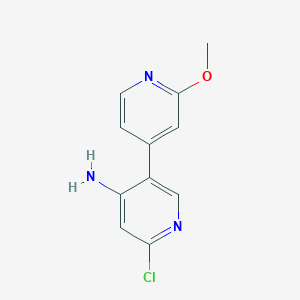
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)
![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
